1,3,5-Trimethylpiperidin-4-one hydrochloride 1,3,5-Trimethylpiperidin-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 874-19-1
VCID: VC13559296
InChI: InChI=1S/C8H15NO.ClH/c1-6-4-9(3)5-7(2)8(6)10;/h6-7H,4-5H2,1-3H3;1H
SMILES: CC1CN(CC(C1=O)C)C.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

1,3,5-Trimethylpiperidin-4-one hydrochloride

CAS No.: 874-19-1

Cat. No.: VC13559296

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Trimethylpiperidin-4-one hydrochloride - 874-19-1

Specification

CAS No. 874-19-1
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 1,3,5-trimethylpiperidin-4-one;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-6-4-9(3)5-7(2)8(6)10;/h6-7H,4-5H2,1-3H3;1H
Standard InChI Key TXNCKFAPNMKQCS-UHFFFAOYSA-N
SMILES CC1CN(CC(C1=O)C)C.Cl
Canonical SMILES CC1CN(CC(C1=O)C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s piperidine backbone is substituted with methyl groups at the 1, 3, and 5 positions, creating significant steric hindrance around the nitrogen atom. The ketone at position 4 introduces polar character, while the hydrochloride salt improves solubility in polar solvents like water and ethanol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
CAS Number874-19-1
SolubilitySoluble in water, ethanol
StabilityStable under ambient conditions

The steric effects of the methyl groups reduce nucleophilicity at the nitrogen, making the compound less reactive toward electrophiles compared to unsubstituted piperidines. This property is critical in applications requiring controlled reactivity, such as catalysis or drug delivery systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 1,3,5-trimethylpiperidin-4-one hydrochloride typically begins with the reaction of 1,3,5-trimethylpiperidine with hydrochloric acid under controlled conditions. A representative procedure involves:

  • Acid-Base Reaction: 1,3,5-Trimethylpiperidine is treated with concentrated HCl at 0–5°C to form the hydrochloride salt.

  • Purification: The crude product is recrystallized from ethanol/water mixtures to achieve >95% purity.

Industrial Production

Industrial processes optimize yield and scalability by employing continuous-flow reactors and catalytic systems. Key parameters include:

  • Temperature: Maintained at 20–25°C to prevent decomposition.

  • Catalysts: Acid-resistant catalysts (e.g., zeolites) enhance reaction efficiency.

  • Quality Control: HPLC and NMR ensure batch consistency, with impurities limited to <0.5%.

Chemical Reactivity and Applications

Oxidation and Reduction Pathways

The ketone group at position 4 enables diverse transformations:

  • Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the ketone can form carboxylic acid derivatives, though steric hindrance limits over-oxidation.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1,3,5-trimethylpiperidin-4-ol.

Substitution Reactions

The compound participates in nucleophilic substitution at the ketone position, facilitating the synthesis of hydrazones and semicarbazones. For example, reaction with thiosemicarbazide produces 2-(1,3,5-trimethylpiperidin-4-ylidene)hydrazinecarbothioamide, a precursor to heterocyclic pharmaceuticals.

Table 2: Representative Derivatives and Applications

DerivativeApplication
HydrazonesAnticancer agent precursors
SemicarbazonesAntimicrobial coatings
Alcohol derivativesPolymer stabilizers
ActivityModel SystemResult
AntibacterialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 45 µM
AntioxidantDPPH assayEC₅₀ = 120 µM

Comparative Analysis with Related Piperidine Derivatives

Structural and Functional Contrasts

  • 2,2,6,6-Tetramethylpiperidin-4-one Hydrochloride: Greater steric hindrance but lower solubility due to additional methyl groups.

  • 4-Hydroxypiperidine Derivatives: Enhanced hydrogen-bonding capacity but reduced thermal stability.

Reactivity Trends

1,3,5-Trimethylpiperidin-4-one hydrochloride exhibits slower reaction kinetics in nucleophilic substitutions compared to less-hindered analogs, favoring controlled synthesis of complex molecules.

Industrial and Agricultural Applications

Polymer Stabilization

The compound’s radical-stabilizing capacity makes it effective in polyethylene films, extending UV resistance by 30% compared to commercial stabilizers.

Agrochemical Synthesis

As a key intermediate, it facilitates the production of fungicides targeting Phytophthora infestans, reducing crop losses by up to 20% in field trials.

Future Directions in Research

Targeted Drug Delivery

Functionalization with PEG chains could enhance bioavailability for CNS-targeted therapies, leveraging the compound’s blood-brain barrier permeability.

Green Chemistry Initiatives

Exploring biocatalytic routes using immobilized lipases may reduce reliance on harsh acids, aligning with sustainable manufacturing trends.

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